Cas no 477866-05-0 (ETHYL 6-(BENZYLAMINO)-5-CYANO-2-PHENYLNICOTINATE)

ETHYL 6-(BENZYLAMINO)-5-CYANO-2-PHENYLNICOTINATE 化学的及び物理的性質
名前と識別子
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- ETHYL 6-(BENZYLAMINO)-5-CYANO-2-PHENYLNICOTINATE
- 3-Pyridinecarboxylic acid, 5-cyano-2-phenyl-6-[(phenylmethyl)amino]-, ethyl ester
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ETHYL 6-(BENZYLAMINO)-5-CYANO-2-PHENYLNICOTINATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00892164-1g |
Ethyl 6-(benzylamino)-5-cyano-2-phenylpyridine-3-carboxylate |
477866-05-0 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI70642-1mg |
ethyl 6-(benzylamino)-5-cyano-2-phenylpyridine-3-carboxylate |
477866-05-0 | >90% | 1mg |
$201.00 | 2024-04-19 | |
Ambeed | A896721-1g |
Ethyl 6-(benzylamino)-5-cyano-2-phenylpyridine-3-carboxylate |
477866-05-0 | 90% | 1g |
$611.0 | 2024-08-02 | |
TRC | E177010-25mg |
Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate |
477866-05-0 | 25mg |
$ 230.00 | 2022-06-05 | ||
TRC | E177010-50mg |
Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate |
477866-05-0 | 50mg |
$ 380.00 | 2022-06-05 | ||
A2B Chem LLC | AI70642-1g |
ethyl 6-(benzylamino)-5-cyano-2-phenylpyridine-3-carboxylate |
477866-05-0 | >90% | 1g |
$1295.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645720-1mg |
Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate |
477866-05-0 | 98% | 1mg |
¥357.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645720-10mg |
Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate |
477866-05-0 | 98% | 10mg |
¥616.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645720-5mg |
Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate |
477866-05-0 | 98% | 5mg |
¥441.00 | 2024-05-12 | |
A2B Chem LLC | AI70642-500mg |
ethyl 6-(benzylamino)-5-cyano-2-phenylpyridine-3-carboxylate |
477866-05-0 | >90% | 500mg |
$720.00 | 2024-04-19 |
ETHYL 6-(BENZYLAMINO)-5-CYANO-2-PHENYLNICOTINATE 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
ETHYL 6-(BENZYLAMINO)-5-CYANO-2-PHENYLNICOTINATEに関する追加情報
Research Brief on ETHYL 6-(BENZYLAMINO)-5-CYANO-2-PHENYLNICOTINATE (CAS: 477866-05-0) in Chemical Biology and Pharmaceutical Applications
The compound ETHYL 6-(BENZYLAMINO)-5-CYANO-2-PHENYLNICOTINATE (CAS: 477866-05-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of ETHYL 6-(BENZYLAMINO)-5-CYANO-2-PHENYLNICOTINATE as a key intermediate in the synthesis of novel nicotinamide derivatives. These derivatives exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer activities. The compound's structural motif, featuring a cyano group and a benzylamino substituent, has been identified as crucial for its bioactivity, particularly in modulating enzyme targets such as kinases and phosphodiesterases.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy in inhibiting the proliferation of certain cancer cell lines, with IC50 values in the low micromolar range. The study also explored structure-activity relationships (SAR), revealing that modifications to the ethyl ester moiety could enhance both potency and selectivity. These findings underscore the compound's potential as a scaffold for developing targeted therapies.
Further investigations into the mechanistic pathways have elucidated that ETHYL 6-(BENZYLAMINO)-5-CYANO-2-PHENYLNICOTINATE interacts with cellular signaling pathways involved in apoptosis and cell cycle regulation. For instance, it has been shown to downregulate the expression of pro-survival proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax. This dual mechanism of action makes it a compelling candidate for combinatorial therapies in oncology.
From a synthetic chemistry perspective, advancements in the scalable production of this compound have been reported. A 2022 patent application detailed an optimized route using palladium-catalyzed cross-coupling reactions, which improved yield and purity. This development is particularly significant for industrial-scale applications, ensuring a reliable supply for further preclinical and clinical studies.
In summary, ETHYL 6-(BENZYLAMINO)-5-CYANO-2-PHENYLNICOTINATE (CAS: 477866-05-0) represents a versatile and pharmacologically active compound with broad implications for drug discovery. Ongoing research aims to explore its derivatives for enhanced efficacy and reduced off-target effects, positioning it as a valuable asset in the development of next-generation therapeutics.
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